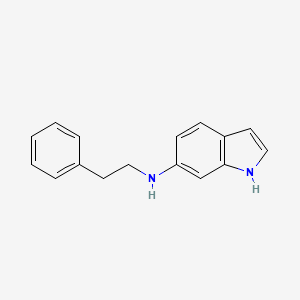

N-Phenethyl-1H-indol-6-amine

Description

N-Phenethyl-1H-indol-6-amine (CAS: 1239447-39-2) is a substituted indole derivative with a molecular formula of C₁₆H₁₆N₂ and a molecular weight of 236.316 g/mol. It consists of a 1H-indole core substituted at the 6-position with a phenethylamine group. The compound is synthesized via alkylation of 1H-indol-6-amine with 2-bromoethylbenzene, yielding 55% under optimized conditions . Its structural confirmation is supported by ¹H-NMR (400 MHz, CDCl₃), showing characteristic peaks at δ 7.85 (s, 1H, indole NH), 7.40–7.28 (m, aromatic protons), and 3.41–2.94 ppm (methylene protons of the phenethyl group) .

Properties

Molecular Formula |

C16H16N2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

N-(2-phenylethyl)-1H-indol-6-amine |

InChI |

InChI=1S/C16H16N2/c1-2-4-13(5-3-1)8-10-17-15-7-6-14-9-11-18-16(14)12-15/h1-7,9,11-12,17-18H,8,10H2 |

InChI Key |

ZKOZYDSIRWJDIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC3=C(C=C2)C=CN3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Phenethyl-1H-indol-6-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .

Another approach involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide, and the conversion of the epoxide into an allylic alcohol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

N-Phenethyl-1H-indol-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles .

For example, oxidation of this compound can lead to the formation of corresponding indole-6-carboxylic acid derivatives. Reduction reactions can convert the compound into its corresponding amine derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives with different properties .

Scientific Research Applications

N-Phenethyl-1H-indol-6-amine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties .

In medicine, indole derivatives, including this compound, are investigated for their potential therapeutic applications. They are known to interact with various biological targets, making them candidates for drug development. In the industry, these compounds are used in the synthesis of dyes, pigments, and other materials .

Mechanism of Action

The mechanism of action of N-Phenethyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. For example, they can inhibit certain enzymes involved in disease pathways or activate receptors that regulate biological processes .

The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Phenethyl-1H-indol-6-amine belongs to a broader class of N-substituted indole amines , which vary in substituent groups, substitution positions, and biological activities. Below is a detailed comparison with structurally related compounds:

Key Differences and Implications

Substituent Effects on Reactivity and Yield: Phenethyl vs. Piperidine/Morpholine: The phenethyl group in this compound provides moderate steric bulk, resulting in a 55% yield, comparable to piperidine/morpholine derivatives (50%) . Bulkier substituents (e.g., piperidine) may reduce reaction efficiency due to steric hindrance.

Physicochemical Properties :

- Lipophilicity : The phenethyl group increases lipophilicity compared to morpholine/piperidine derivatives, which may enhance blood-brain barrier penetration .

- Solubility : Morpholine and piperidine substituents introduce polar groups, improving aqueous solubility relative to the phenethyl analog .

Biological Activity :

- Gli1 Inhibition : this compound and analogs (e.g., compounds 13–19 in ) are investigated as inhibitors of Hedgehog pathway signaling. The phenethyl group’s hydrophobicity may favor receptor binding compared to polar morpholine/piperidine groups .

- Positional Isomerism : Substitution at the 3-position (e.g., N,1-Dimethyl-N-phenyl-1H-indol-3-amine) vs. 6-position alters electronic distribution, impacting binding affinity to biological targets .

Spectroscopic Identification :

- ¹H-NMR Shifts : The phenethyl group’s methylene protons (δ 3.41–2.94) are distinct from morpholine’s OCH₂ (δ 3.81–3.65) or piperidine’s CH₂N (δ 2.44) . Fluorine substituents induce deshielding in adjacent protons (e.g., δ 6.50–6.30 in 4-Fluoro-1H-indol-6-amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.